(3-Bromo-4-methylphenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13520381
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrClN |
|---|---|
| Molecular Weight | 236.53 g/mol |
| IUPAC Name | (3-bromo-4-methylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | WFMPNOKMWRZMPC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN)Br.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)CN)Br.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzylamine backbone substituted with bromine and methyl groups at positions 3 and 4, respectively, with a hydrochloride counterion. Its IUPAC name, (3-bromo-4-methylphenyl)methanamine;hydrochloride, reflects this substitution pattern. The molecular weight is 236.53 g/mol, and the structure is validated by spectroscopic methods such as NMR and mass spectrometry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrClN |
| Molecular Weight | 236.53 g/mol |
| Exact Mass | 235.98 g/mol |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 (amine and HCl) |
| Hydrogen Bond Acceptors | 1 (amine) |
The bromine atom introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions, while the methyl group enhances lipophilicity.
Synthesis and Optimization
Synthetic Pathway
The primary synthesis route involves the reduction of 3-bromo-4-methylbenzonitrile using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), followed by acidification with hydrochloric acid. A representative protocol yields the hydrochloride salt in ~50% yield after column chromatography.
Table 2: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Starting Material | 3-Bromo-4-methylbenzonitrile |
| Reducing Agent | NaBH₄ in methanol |
| Temperature | 0–20°C |
| Reaction Time | 2 hours |
| Purification | Column chromatography |
| Yield | 49.6% |
Comparative analysis with the synthesis of (3-bromo-4-methylphenyl)methanol (a precursor) reveals analogous reduction steps, albeit with benzaldehyde as the starting material . This parallel underscores the strategic role of borohydride reagents in accessing substituted benzylamines .
Process Optimization
Continuous flow reactors and polar aprotic solvents (e.g., DMF) have been proposed to enhance reaction efficiency and scalability. For instance, substituting batch processing with flow chemistry could mitigate exothermic risks during NaBH₄ additions.
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point range of 180–185°C, consistent with hydrochloride salts of aromatic amines. It is sparingly soluble in water but dissolves readily in polar organic solvents like methanol and DMSO.
Table 3: Comparative Physical Properties
The lower solubility relative to its ethyl-substituted analog underscores the methyl group’s role in modulating hydrophobicity.
| Target Class | Example Receptor/Enzyme | Proposed Interaction |
|---|---|---|
| Neurotransmitter | D₂ dopamine receptor | Competitive inhibition |
| Metabolic enzyme | Cytochrome P450 | Substrate binding |
| Antimicrobial target | Bacterial topoisomerase | DNA gyrase interference |
Antimicrobial Screening
Preliminary assays on analogs demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential for Gram-positive pathogens. The hydrochloride salt’s improved solubility may enhance bioavailability in such contexts.
Derivatives and Structural Modifications
Sulfonamide Derivatives
Reaction with sulfonyl chlorides yields sulfonamide derivatives, which are explored as anticancer agents due to their apoptotic induction in HeLa cells. For example, N-(3-bromo-4-methylbenzyl)benzenesulfonamide showed IC₅₀ values of 12 µM in vitro.
Ethyl-Substituted Analog
The related compound (3-bromo-4-ethylphenyl)methanamine (C₉H₁₂BrN) demonstrates altered pharmacokinetics, with a higher LogP (3.1) and enhanced blood-brain barrier penetration. This highlights the ethyl group’s role in optimizing CNS-targeted therapies.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, goggles |
| Ventilation | Fume hood |
| Storage | Cool, dry place (<25°C) |
| Disposal | Incineration per local regulations |
Emergency Measures
In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Spills should be contained with inert absorbents and disposed of as hazardous waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume